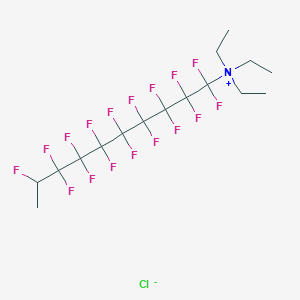

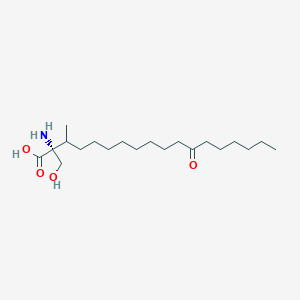

N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N,N-トリエチル-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-ヘプタデカフルオロデカン-1-アミニウムクロリド: は、フッ素化第四級アンモニウム化合物です。この化合物は、その長いパーフルオロ化炭素鎖によって特徴付けられ、独特の化学的および物理的特性を付与します。複数のフッ素原子の存在により、非常に疎水性で化学的に不活性になり、さまざまな工業および科学的用途で重要です。

準備方法

合成ルートと反応条件

N,N,N-トリエチル-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-ヘプタデカフルオロデカン-1-アミニウムクロリドの合成は、通常、次の手順を伴います。

出発原料: 合成は、パーフルオロ化アルキルヨウ化物から誘導できるパーフルオロ化炭素鎖の調製から始まります。

四級化反応: パーフルオロ化アルキルヨウ化物を、アセトニトリルなどの適切な溶媒の存在下、還流条件でトリエチルアミンと反応させます。この反応により、第四級アンモニウム塩が生成されます。

精製: 粗生成物を、再結晶化またはカラムクロマトグラフィーなどの技術を使用して精製し、目的の化合物を高純度で得ます。

工業的製造方法

工業的な設定では、N,N,N-トリエチル-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-ヘプタデカフルオロデカン-1-アミニウムクロリドの製造には、一貫した製品品質と収量を確保するために、連続フローリアクターが使用される場合があります。試薬の添加と温度制御の自動化システムを使用すると、プロセスの効率性とスケーラビリティを向上させることができます。

化学反応の分析

反応の種類

置換反応: この化合物は、第四級アンモニウム基の存在により、求核置換反応を受けることができます。

錯体形成: さまざまな金属イオンと錯体を形成することができ、触媒作用や材料科学で利用できます。

一般的な試薬と条件

求核剤: 置換反応で使用される一般的な求核剤には、ハロゲン化物、水酸化物、アルコキシドが含まれます。

溶媒: アセトニトリルやジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒は、これらの反応を促進するために頻繁に使用されます。

主要な製品

これらの反応から生成される主要な生成物は、求核剤の性質と反応条件によって異なります。たとえば、水酸化ナトリウムと反応させると、対応する水酸化物塩が生成されます。

科学研究への応用

化学

触媒作用: この化合物は、金属イオンと安定な錯体を形成する能力があるため、触媒プロセスにおける配位子として役立ちます。

表面改質: その疎水性により、表面を改質して撥水性と撥油性を付与するために利用されます。

生物学と医学

抗菌剤: その第四級アンモニウム構造により、抗菌性を示し、消毒剤や殺菌剤に使用できます。

薬物送達: その独特の特性は、特に疎水性薬物のための薬物送達システムの設計で活用できます。

産業

コーティング: 繊維やその他の材料のコーティングの調製に使用され、耐汚染性を提供します。

エレクトロニクス: 高い耐薬品性を必要とする部品の製造に、電子業界で使用されます。

科学的研究の応用

Chemistry

Catalysis: The compound’s ability to form stable complexes with metal ions makes it useful as a ligand in catalytic processes.

Surface Modification: Its hydrophobic nature is exploited in modifying surfaces to impart water and oil repellency.

Biology and Medicine

Antimicrobial Agents: Due to its quaternary ammonium structure, it exhibits antimicrobial properties and can be used in disinfectants and antiseptics.

Drug Delivery: Its unique properties can be harnessed in designing drug delivery systems, particularly for hydrophobic drugs.

Industry

Coatings: Used in the formulation of coatings for textiles and other materials to provide stain resistance.

Electronics: Employed in the electronics industry for the fabrication of components that require high chemical resistance.

作用機序

N,N,N-トリエチル-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-ヘプタデカフルオロデカン-1-アミニウムクロリドの作用機序は、主に微生物の細胞膜を破壊する能力に基づいています。第四級アンモニウム基は、微生物細胞の脂質二重層と相互作用し、細胞溶解と死につながります。さらに、その疎水性パーフルオロ化鎖は、細胞膜に浸透して破壊する能力を強化します。

類似化合物の比較

類似化合物

- エタナミニウム、N、N、N-トリエチル-、1、1、2、2、3、3、4、4、5、5、6、6、6-トリデカフルオロ-1-ヘキサンスルホン酸塩

- エタナミニウム、N、N、N-トリエチル-、2、2、3、3、4、4、5、5、6、6、7、7、8、8、8-ペンタデカフルオロオクタン酸塩

独自性

類似の化合物と比較して、N,N,N-トリエチル-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-ヘプタデカフルオロデカン-1-アミニウムクロリドは、より長いパーフルオロ化炭素鎖を持ち、その疎水性と化学的安定性を高めています。これにより、化学的および環境的劣化に対する極度の抵抗を必要とする用途に特に適しています。

類似化合物との比較

Similar Compounds

- Ethanaminium, N,N,N-triethyl-, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonate

- Ethanaminium, N,N,N-triethyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate

Uniqueness

Compared to similar compounds, N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride has a longer perfluorinated carbon chain, which enhances its hydrophobicity and chemical stability. This makes it particularly suitable for applications requiring extreme resistance to chemical and environmental degradation.

特性

CAS番号 |

144094-08-6 |

|---|---|

分子式 |

C16H19ClF17N |

分子量 |

583.75 g/mol |

IUPAC名 |

triethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecyl)azanium;chloride |

InChI |

InChI=1S/C16H19F17N.ClH/c1-5-34(6-2,7-3)16(32,33)15(30,31)14(28,29)13(26,27)12(24,25)11(22,23)10(20,21)9(18,19)8(4)17;/h8H,5-7H2,1-4H3;1H/q+1;/p-1 |

InChIキー |

FFRRONAWRYDBML-UHFFFAOYSA-M |

正規SMILES |

CC[N+](CC)(CC)C(C(C(C(C(C(C(C(C(C)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B12555455.png)

![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)

![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)

![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)

![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)

![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)